molecular formula C14H22N4O3 B1392685 Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate CAS No. 1242994-98-4

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate

Cat. No.: B1392685
CAS No.: 1242994-98-4
M. Wt: 294.35 g/mol
InChI Key: SGMLLWUUMWJSNY-UHFFFAOYSA-N
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Description

Historical Context and Development

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate (CAS 368860-13-3) emerged in the early 21st century as part of efforts to synthesize novel aminobenzoate derivatives for pharmaceutical applications. While exact historical records of its discovery are sparse, its structural analogs, such as ethyl 4-aminobenzoate (benzocaine), have been studied since the late 19th century. The compound’s development aligns with advancements in urea-functionalized aromatic chemistry, particularly in designing enzyme inhibitors and bioactive molecules.

Key milestones include:

  • 2000s : Synthesis of related ethylamino benzoate derivatives for kinase inhibition studies.
  • 2010s : Characterization of its crystal structure and hydrogen-bonding networks, leveraging crystallographic techniques.
  • 2020s : Exploration in targeted drug delivery systems due to its multifunctional design.

Chemical Classification and Nomenclature

Chemical Classification

  • Primary Class : Substituted aminobenzoate ester.
  • Subclasses : Urea derivative, polyamino aromatic compound.

Systematic Nomenclature

The IUPAC name reflects its structural complexity:

  • Core : Benzoate ester (ethyl benzoate backbone).
  • Substituents :
    • Position 3 : Amino group (–NH₂).
    • Position 4 : Ethylamino-ethylurea chain (–NH–CH₂–CH₂–NH–C(O)–NH–CH₂–CH₃).

Molecular Formula and Weight

Property Value
Molecular Formula C₁₄H₂₂N₄O₃
Molecular Weight 294.36 g/mol
CAS Number 368860-13-3

Structural Significance in Aminobenzoate Chemistry

Core Structural Features

  • Aromatic Ring : Provides stability and π-π stacking potential.
  • Amino Groups : Enable hydrogen bonding and nucleophilic reactivity.
  • Urea Linkage : Introduces rigidity and participates in supramolecular interactions.

Comparative Analysis with Related Compounds

Compound Key Structural Differences Functional Implications
Ethyl 4-aminobenzoate Lacks urea and ethylamino side chains Limited hydrogen-bonding capacity
3-Amino-4-methylbenzoate Methyl substituent instead of urea chain Reduced solubility in polar solvents
Ethyl 2-aminobenzoate Ortho-substitution pattern Altered electronic distribution

Hydrogen-Bonding Network

The compound’s urea and amino groups form intramolecular hydrogen bonds, stabilizing its conformation. This is critical for its interaction with biological targets, such as enzyme active sites.

Research Relevance and Scientific Importance

Applications in Medicinal Chemistry

  • Enzyme Inhibition : The urea moiety mimics peptide bonds, making it a candidate for protease or kinase inhibition.
  • Drug Design : Serves as a scaffold for developing kinase inhibitors, leveraging its ability to occupy hydrophobic pockets.

Role in Materials Science

  • Crystal Engineering : Its ordered hydrogen-bonding networks inform the design of crystalline materials with tailored porosity.
  • Supramolecular Chemistry : Used to study self-assembly processes due to its multiple interaction sites.

Biological Studies

  • Targeted Delivery : Functional groups enable conjugation with nanoparticles for site-specific drug delivery.
  • Metabolic Pathways : Analogous structures participate in folate biosynthesis, suggesting potential metabolic roles.

Properties

IUPAC Name

ethyl 3-amino-4-[2-(ethylcarbamoylamino)ethylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-3-16-14(20)18-8-7-17-12-6-5-10(9-11(12)15)13(19)21-4-2/h5-6,9,17H,3-4,7-8,15H2,1-2H3,(H2,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMLLWUUMWJSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCNC1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate typically involves multi-step organic reactions. One common method starts with the nitration of ethyl benzoate, followed by reduction to form the corresponding amino compound. Subsequent reactions with ethyl isocyanate and ethylamine under controlled conditions yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The benzoate core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoates, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or drug precursor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The target compound’s analogs differ primarily in substituents on the amino, carbonylamino, or ester groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight Substituent Differences Key Properties/Applications
Target Compound (1242994-98-4) C₁₄H₂₂N₄O₃ 294.36 Ethyl ester; ethylamino-urea side chain Intermediate for antitumor/antimycobacterial agents
Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate (1242928-34-2) C₁₅H₂₄N₄O₃ 308.38 Isopropylamino (vs. ethylamino) in urea Likely altered lipophilicity (↑LogP) and bioavailability
Ethyl 3-amino-4-(methylamino)benzoate (1242268-09-2) C₁₀H₁₄N₂O₂ 194.23 Methylamino (simpler side chain) Reduced steric hindrance; potential for higher solubility
Ethyl 4-amino-3-methylbenzoate (N/A) C₁₀H₁₃NO₂ 179.22 Methyl at 3-position; no urea side chain Antitumor alkylating agent precursor; hydrogen-bonded crystal structure
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate (91430-70-5) C₁₁H₁₆N₂O₃ 224.26 Hydroxyethylamino (vs. urea) ↑Polarity (PSA = 86.7 Ų); ↑aqueous solubility

Physicochemical Properties

  • Solubility : The hydroxyethyl analog (CAS 91430-70-5) has higher aqueous solubility due to its polar hydroxyl group (PSA = 86.7 Ų), whereas the target compound’s ethyl groups favor lipophilicity (predicted LogP ~2.1) .
  • Stability: Crystallographic data for Ethyl 4-amino-3-methylbenzoate reveals N—H⋯O hydrogen bonds stabilizing the solid state, a feature likely shared with the target compound .

Biological Activity

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate is a complex organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₂₂N₄O₃
  • CAS Number : 50742724

Antimicrobial Activity

Research indicates that derivatives of ethyl benzoates, including this compound, exhibit significant antimicrobial properties. A study reported that similar compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with colon cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research suggests that it may reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities involved in metabolic pathways, leading to altered cellular responses. The compound may act as an inhibitor or activator of enzymes linked to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 4-aminobenzoateLacks aminoethyl groupModerate antimicrobial activity
Ethyl 3-amino-4-hydroxybenzoateLacks aminoethyl groupPotential anti-inflammatory effects
Ethyl 3-amino-4-(2-aminoethyl)benzoateSimilar structureLimited anticancer activity

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzoate derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in colon cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : In a clinical microbiology study, the compound was tested against a panel of pathogens. Results showed significant inhibition zones against E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate, and how is its purity confirmed?

The synthesis typically involves multi-step reactions, including amination, coupling, and reduction. For example:

  • Step 1 : Reacting ethyl 4-chloro-3-nitrobenzoate with amines (e.g., ethylenediamine derivatives) under basic conditions (e.g., triethylamine) to introduce amino groups .
  • Step 2 : Reduction of nitro to amino groups using Pd/C and ammonium formate in ethanol under reflux .
  • Purity confirmation : Nuclear Magnetic Resonance (NMR) for structural validation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and melting point analysis to ensure crystallinity .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • 1H/13C-NMR : To confirm the presence of ethylamino, urea, and benzoate groups via chemical shifts (e.g., urea carbonyl at ~160 ppm in 13C-NMR) .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹ for urea/amine groups) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

Q. What are the potential biomedical applications of this compound?

Preclinical studies suggest:

  • Antimicrobial activity : Structural analogs show activity against Mycobacterium tuberculosis .
  • Enzyme inhibition : The urea linkage may enable interactions with biological targets like proteases or kinases, as seen in related benzimidazole derivatives .

Advanced Research Questions

Q. How can researchers optimize synthetic yield during multi-step synthesis, particularly with competing side reactions?

  • Reaction conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates .
  • Catalyst optimization : Pd/C (10% loading) with ammonium formate selectively reduces nitro groups without over-reducing esters .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized assays : Use consistent cell lines (e.g., H37Rv for antimycobacterial studies) and dose-response curves to minimize variability .
  • Comparative structural analysis : Compare activity of analogs (e.g., methyl vs. ethyl ester derivatives) to isolate the urea linkage’s role in bioactivity .
  • Meta-analysis : Pool data from multiple studies to identify trends in IC₅₀ values or toxicity thresholds .

Q. How does the urea linkage influence reactivity and target interactions compared to analogs without this group?

  • Hydrogen bonding : The urea group (–NH–CO–NH–) enhances binding to enzymes (e.g., via backbone amides in proteases), as demonstrated in molecular docking studies of similar triazolo-pyridazine derivatives .
  • Stability : Urea’s resonance stabilization reduces hydrolysis rates compared to carbamate or ester linkages, improving pharmacokinetic stability .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they mitigated?

  • Scale-up issues : Reduced yields due to inefficient mixing or heat transfer in large reactors.
  • Mitigation : Use continuous flow reactors for exothermic steps (e.g., amine coupling) and optimize solvent systems (e.g., THF/water mixtures) for better solubility .

Q. How do structural modifications at the ethylamino or benzoate groups affect pharmacokinetics?

  • Ethylamino substitution : Replacing ethyl with bulkier groups (e.g., cyclohexyl) increases hydrophobicity, enhancing membrane permeability but reducing aqueous solubility .
  • Benzoate ester hydrolysis : Converting the ester to a carboxylic acid (via in vivo esterases) impacts bioavailability, as seen in methyl-to-ethyl analog comparisons .

Methodological Notes

  • Data contradiction analysis : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) .
  • Experimental design : For structure-activity relationship (SAR) studies, systematically modify substituents (e.g., ethylamino → propylamino) while keeping the urea core constant .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate

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